N,N'-Terephthalylidene-bis(4-fluoroaniline) is an organic compound with the molecular formula CHFN and a molecular weight of 320.34 g/mol. It is characterized by its unique structure, which features two 4-fluoroaniline units linked by a terephthalylidene group. This compound appears as a light yellow to orange powder or crystalline solid and has a melting point ranging from 151 to 155 °C .
N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits liquid crystalline behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for developing new liquid crystal materials for various applications, including:
N,N'-Terephthalylidene-bis(4-fluoroaniline) belongs to a class of organic compounds known as Schiff bases. These compounds are known for their interesting electronic and structural properties, making them attractive candidates for various applications in organic materials science, such as:
N,N'-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through the following general method:
This method allows for high yields and purity of the target compound .
N,N'-Terephthalylidene-bis(4-fluoroaniline) has several notable applications:
Studies involving N,N'-Terephthalylidene-bis(4-fluoroaniline) have focused on its interactions with various biological systems. These studies often explore:
Several compounds share structural similarities with N,N'-Terephthalylidene-bis(4-fluoroaniline). Here are some examples along with a brief comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N'-Bis(4-fluoroaniline)-terephthalamide | Amide derivative | Exhibits different solubility properties |
N,N'-Diphenylurea | Urea derivative | Known for strong hydrogen bonding capabilities |
4-Fluorobenzophenone | Ketone derivative | Used extensively in photochemical applications |
N,N'-Terephthalylidene-bis(2-methyl-aniline) | Similar imine structure | Alters electronic properties due to methyl substitution |
N,N'-Terephthalylidene-bis(4-fluoroaniline) is unique due to its specific arrangement of fluorine substituents on the aniline rings, which can significantly influence its chemical reactivity and physical properties compared to these similar compounds .
Irritant